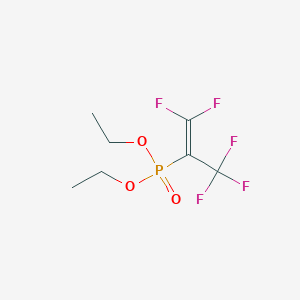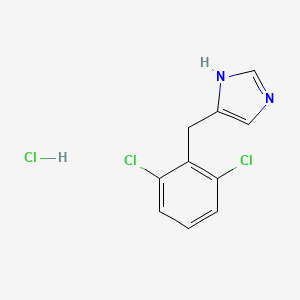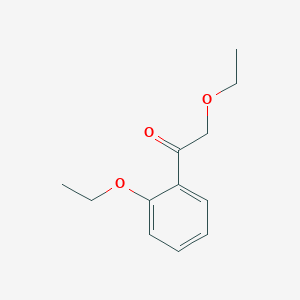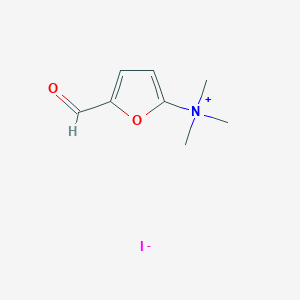![molecular formula C9H22NO3P B14430986 Diethyl [3-(dimethylamino)propyl]phosphonate CAS No. 79333-82-7](/img/structure/B14430986.png)
Diethyl [3-(dimethylamino)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(dimethylamino)propyl]phosphonate is an organophosphorus compound with the molecular formula C9H22NO3P. This compound is characterized by the presence of a phosphonate group attached to a propyl chain, which is further substituted with a dimethylamino group. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [3-(dimethylamino)propyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 3-(dimethylamino)propyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: Diethyl phosphite and 3-(dimethylamino)propyl chloride.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydride.
Procedure: The reactants are mixed in an appropriate solvent, such as tetrahydrofuran (THF), and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-(dimethylamino)propyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Oxidation Reactions: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include various substituted phosphonates depending on the nucleophile used.
Oxidation: Products include phosphonic acids or phosphonates.
Reduction: Products include phosphine derivatives.
Aplicaciones Científicas De Investigación
Diethyl [3-(dimethylamino)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of agrochemicals, flame retardants, and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl [3-(dimethylamino)propyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl phosphonate: Similar in structure but lacks the propyl chain and dimethylamino group.
Diethyl phosphonate: Similar in structure but lacks the propyl chain and dimethylamino group.
Diethyl [3-(diethylamino)propyl]phosphonate: Similar but has an ethyl group instead of a methyl group on the amino substituent.
Uniqueness
Diethyl [3-(dimethylamino)propyl]phosphonate is unique due to the presence of both the dimethylamino group and the phosphonate group, which confer distinct chemical reactivity and binding properties. This combination makes it a versatile reagent in organic synthesis and a valuable compound in various scientific research applications.
Propiedades
| 79333-82-7 | |
Fórmula molecular |
C9H22NO3P |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H22NO3P/c1-5-12-14(11,13-6-2)9-7-8-10(3)4/h5-9H2,1-4H3 |
Clave InChI |
DJOGZUGYLSMVRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CCCN(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-methyl-11H-benzo[b]fluorene](/img/structure/B14430915.png)
![2,5-Bis[(2,4-dinitrophenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14430918.png)



![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)

![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
![(1S,3S,4R)-3-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14430954.png)




